N-Methyl-1-naphthylamine Hydrochloride
Overview
Description
N-Methyl-1-naphthalenemethylamine hydrochloride has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .
Synthesis Analysis
The synthesis of N-Methyl-1-naphthalenemethylamine hydrochloride involves several steps, but the exact process is not detailed in the available resources. It’s known that this compound has been used in the preparation of a key intermediate required for the synthesis of terbinafine .Molecular Structure Analysis
The molecular formula of N-Methyl-1-naphthalenemethylamine hydrochloride is C11H11N.ClH . Its molecular weight is 207.70 . The structure includes a naphthalene ring with a methylamine group attached .Physical And Chemical Properties Analysis
N-Methyl-1-naphthalenemethylamine hydrochloride has a melting point of 191-193 °C . It has a molar refractivity of 53.7±0.3 cm^3 . The compound has a polar surface area of 12 Å^2 and a molar volume of 143.0±3.0 cm^3 .Scientific Research Applications
Photophysical Properties and Biological Applications
N-Methyl-1-naphthylamine hydrochloride derivatives are significant in various chemical and biological processes. They exhibit intriguing photophysical properties like tunable and polarity-sensitive fluorescence emission and large Stokes shifts. These properties enable them to be used in biological imaging, such as imaging lipid droplets in cells and monitoring cellular lipid droplets growth. The synthesis process of these compounds involves Cu(I)-catalyzed benzannulation, which offers advantages like high yields, incorporation of diverse functional groups, and green solvent use (Su et al., 2019).
Electropolymerization
This compound derivatives have been used in electropolymerization studies. Electropolymerization from acidic aqueous solutions of related compounds, such as 2-methyl-1-naphthylamine, has been investigated, leading to the formation of polymers with redox properties. This suggests potential applications in materials science, especially in developing novel polymeric materials with specific electrical properties (Ćirić-Marjanović et al., 2003).
Analytical Applications
This compound derivatives can be utilized in analytical chemistry. For instance, a study developed a method for analyzing aromatic amines in water samples using single-drop microextraction with ionic liquids, demonstrating an efficient and sensitive approach for water sample analysis. This indicates the potential utility of these compounds in environmental monitoring and analysis (Zhou & Ye, 2008).
Nanotechnology
In nanotechnology, derivatives of this compound have been explored for synthesizing nanostructured materials. For example, poly(1-naphthylamine) synthesized by a template-free method showed that the morphology and size of the particles were strongly influenced by the presence of dopants, indicating the potential for creating customized nanostructures for various applications (Riaz et al., 2007).
Properties
IUPAC Name |
N-methylnaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZGTEASAJRPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611267 | |
Record name | N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4643-36-1 | |
Record name | N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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